molecular formula C7H7N5 B1400825 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine CAS No. 1248663-31-1

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine

Cat. No. B1400825
CAS RN: 1248663-31-1
M. Wt: 161.16 g/mol
InChI Key: LDNUNVWEKYHLHA-UHFFFAOYSA-N
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Description

Pyridinyl-triazole compounds are a class of organic compounds containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . These compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, involves condensation of the corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones . Other methods include cross-coupling reactions, intramolecular condensations, and reactions based on α-diazo-β-keto esters and carboxylic acid hydrazides .


Chemical Reactions Analysis

Pyridinyl-triazole compounds can undergo various chemical reactions. For example, photocatalytic reactions have been reported with 4-cyanopyridine and tertiary aliphatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinyl-triazole compounds can vary widely depending on their specific structure and substituents. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .

Scientific Research Applications

1-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine: A Comprehensive Analysis

Biomedical Applications: This compound has shown potential in biomedical research, particularly in the development of antitumor agents. It is part of a class of compounds used as scaffolds for creating drugs targeting cancer cells .

Antibacterial and Antifungal Activity: The compound exhibits biological activity against certain types of bacteria and fungi, indicating its potential use in creating new antibiotics or antifungal medications.

Metabolic Studies: Derivatives of 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine have been tested for oxidative metabolism in human and rat liver microsomes. This suggests its relevance in pharmacokinetic studies and drug development processes .

Material Synthesis: The compound has been used in hydrothermal synthesis processes, which could be relevant for material science research and development .

Antimalarial Research: Derivatives have also been identified as a novel antimalarial class through phenotypic screening, indicating its potential application in combating malaria .

properties

IUPAC Name

1-pyridin-4-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-1-3-9-4-2-6/h1-5H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNUNVWEKYHLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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